molecular formula C18H28Cl2N10O3 B2855056 Netropsin dihydrochloride CAS No. 1438-30-8; 18133-22-7

Netropsin dihydrochloride

Cat. No.: B2855056
CAS No.: 1438-30-8; 18133-22-7
M. Wt: 503.39
InChI Key: SDRHUASONSRLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Naturally Occurring DNA Binding Ligands

The investigation of molecules that bind to DNA is a central theme in chemical biology, offering deep insights into the mechanisms of genetic information storage and expression. Historically, the field's origins are closely linked with the discovery of naturally derived antibiotics and antitumor agents, whose potent biological effects were later understood to be a result of their direct interaction with DNA.

A significant breakthrough occurred in the 1940s with the isolation of actinomycin (B1170597) D from Streptomyces bacteria by Selman Waksman and H. Boyd Woodruff. nih.govwikipedia.org Initially noted for its antibiotic capabilities, further research demonstrated that actinomycin D functions by intercalating into the DNA double helix—a process where a planar molecule inserts itself between the stacked base pairs of DNA. This was a landmark discovery, providing one of the first clear examples of a small molecule targeting DNA to inhibit critical cellular functions like transcription. nih.govcellsignal.com

The 1950s and 1960s saw the discovery of other important DNA binding agents. The natural products netropsin (B1678217) and distamycin, isolated from Streptomyces netropsis and Streptomyces distallicus respectively, emerged as early examples of a different class of DNA binders. arrakistx.combeilstein-journals.org These compounds introduced the concept of minor groove binding. arrakistx.com Unlike intercalators, these crescent-shaped oligopeptides were found to fit snugly within the minor groove of the DNA helix, showing a strong preference for regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. beilstein-journals.orgnajah.eduresearchgate.net Although discovered in the mid-20th century, their specific mode of binding was not fully elucidated until the 1980s through advanced structural studies. arrakistx.com

These pioneering discoveries of naturally occurring ligands were fundamental to the field. They not only yielded powerful therapeutic agents but also provided indispensable molecular tools for probing the structure and function of DNA. The distinct binding mechanisms of these natural products—intercalation versus minor groove binding—underscored the diverse strategies by which small molecules can achieve specific recognition of the DNA double helix.

Theoretical Frameworks of DNA Minor Groove Interactions

The specific and high-affinity binding of small molecules to the DNA minor groove is orchestrated by a combination of non-covalent forces. A comprehensive understanding of these interactions is essential for the design of novel DNA-binding agents with tailored sequence specificity and biological functions. The theoretical models explaining these interactions have been significantly refined through advances in structural biology, such as X-ray crystallography and NMR spectroscopy, as well as computational chemistry.

The primary drivers of minor groove binding are a synergistic combination of hydrogen bonds, van der Waals interactions, and electrostatic forces. The molecular architecture of the ligand is paramount; a characteristic feature of minor groove binders is a curved or crescent shape that is structurally complementary to the helical contour of the DNA minor groove. nih.gov

Hydrogen Bonding: The floor of the minor groove in A-T rich sequences provides a distinct pattern of hydrogen bond acceptors, namely the N3 atom of adenine and the O2 atom of thymine. Minor groove binders like netropsin are typically rich in hydrogen bond donors, such as the N-H groups of amide bonds, which form specific hydrogen bonds with these acceptor atoms. sciepub.com This network of hydrogen bonds is a critical determinant of both the binding affinity and the sequence selectivity. In contrast, the presence of a guanine-cytosine (G-C) base pair introduces the exocyclic amino group of guanine (B1146940), which acts as a hydrogen bond donor and creates steric hindrance, disrupting the binding of A-T selective ligands. sciepub.com

Van der Waals Interactions: The tight fit of a ligand within the groove facilitates extensive van der Waals contacts between the molecule and the walls of the DNA minor groove. While individually weak, these interactions collectively contribute significantly to the stability of the DNA-ligand complex due to the large contact surface area. The hydrophobic character of the groove's walls and the complementary nonpolar surfaces of the binder are key to this aspect of the interaction. researchgate.net

Electrostatic Interactions: The DNA molecule is a polyanion due to the negatively charged phosphate (B84403) groups forming its backbone. Consequently, ligands that are positively charged at physiological pH are electrostatically guided towards the DNA. Many natural minor groove binders, including netropsin, feature cationic groups at their termini. beilstein-journals.org These positive charges interact favorably with the negative electrostatic potential of the minor groove, which is more pronounced than that of the major groove, thereby facilitating the initial association of the ligand with the DNA. sciepub.com

Conformational Adjustments: The interaction is often not a simple lock-and-key mechanism. The binding event can induce localized changes in the DNA's conformation, such as a widening of the groove or alterations in base pair propeller twist. Simultaneously, the DNA can impose a specific, bound conformation on the flexible ligand. This mutual process of "induced fit" is crucial for optimizing the interactions and achieving a highly stable and specific complex.

Netropsin Dihydrochloride (B599025) as a Foundational Model for Minor Groove Recognition

Netropsin, a basic oligopeptide isolated from Streptomyces netropsis, serves as a quintessential model for understanding the principles of DNA minor groove recognition. nih.govnih.gov Its simple, repeating chemical structure, combined with its high affinity and remarkable specificity for A-T rich DNA sequences, has established it as an indispensable tool in biophysics and chemical biology. najah.edu

The structure of netropsin features two N-methylpyrrole carboxamide units connected by amide linkages and is flanked by positively charged end groups. beilstein-journals.org This elongated, curved molecule possesses a shape that is highly complementary to the narrow, convex floor of the minor groove in B-DNA. The study of netropsin has been instrumental in defining the core principles of how a small molecule can read and selectively bind to a specific DNA sequence.

Basis of Sequence Specificity: Netropsin exhibits a strong preference for binding to sites containing at least four consecutive A or T base pairs. The molecular basis for this selectivity was famously revealed by the X-ray crystal structure of a netropsin-DNA complex. nih.gov These studies demonstrated that the amide N-H groups of the netropsin backbone form bifurcated hydrogen bonds with the O2 atoms of thymine and N3 atoms of adenine bases located on the floor of the minor groove. sciepub.com The presence of a G-C pair disrupts this recognition, as the N2 amino group of guanine presents a steric block that prevents the close fit required for high-affinity binding. sciepub.com

A Blueprint for Drug Design: The well-characterized binding mode of netropsin has provided a scaffold for the rational design of numerous synthetic DNA minor groove binders. By systematically modifying the netropsin structure, scientists have created new molecules with altered DNA sequence specificities, binding affinities, and biological activities. For instance, the development of "lexitropsins," where pyrrole (B145914) rings are replaced with other heterocycles like imidazole (B134444), has allowed for the specific recognition of G-C base pairs. dntb.gov.ua These efforts are part of a larger ambition to develop synthetic molecules capable of targeting any predetermined DNA sequence to regulate gene expression for therapeutic applications. arrakistx.com

A Probe for DNA Structure and Function: In addition to being a model for drug design, netropsin is widely used as a biophysical probe. Its ability to bind to specific sequences allows it to protect those regions from enzymatic cleavage, a technique known as "footprinting," which is used to map the binding sites of proteins on DNA. The extensive characterization of the netropsin-DNA interaction using a variety of physical and chemical methods has provided a wealth of data that helps to validate and refine theoretical models of molecular recognition. researchgate.net

In essence, netropsin dihydrochloride is a foundational molecule in the study of DNA-ligand interactions. The insights gleaned from its study have profoundly shaped our understanding of molecular recognition and continue to influence the design of new therapeutic and diagnostic agents.

Data Tables

Table 1: Properties of this compound

PropertyValue
Alternate Names Congocidin, Sinanomysin najah.edu
Source Streptomyces netropsis najah.edu
Chemical Class Oligopeptide, Pyrrole-amidine antibiotic najah.edu
Binding Target Minor groove of B-DNA najah.edu
Sequence Specificity A-T rich regions (minimum of 4 consecutive base pairs) nih.gov

Table 2: Key Non-Covalent Interactions in Netropsin-DNA Binding

Type of InteractionDescriptionKey Components
Hydrogen Bonding Formation of specific bonds between the ligand and the floor of the DNA groove. sciepub.comNetropsin's amide N-H donors; Adenine's N3 and Thymine's O2 acceptors. sciepub.com
Van der Waals Forces Close, non-specific contacts due to the snug fit of the ligand in the groove. researchgate.netNetropsin's pyrrole rings and the groove walls.
Electrostatic Attraction Favorable interaction between the cationic ligand and the anionic DNA.Netropsin's terminal cationic groups and DNA's phosphate backbone. beilstein-journals.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1438-30-8; 18133-22-7

Molecular Formula

C18H28Cl2N10O3

Molecular Weight

503.39

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H

InChI Key

SDRHUASONSRLFR-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl

solubility

not available

Origin of Product

United States

Molecular Recognition and Interactions of Netropsin Dihydrochloride with Nucleic Acids

Mechanisms of Sequence-Specific DNA Binding

Netropsin (B1678217) exhibits a remarkable specificity for certain DNA sequences, a phenomenon that has been the subject of extensive research. This specificity is not arbitrary but is dictated by the unique structural features of both the drug and the DNA molecule. The interaction is non-covalent and non-intercalative, meaning the molecule sits (B43327) within the groove of the DNA rather than inserting itself between the base pairs. oup.com

Preferential Recognition of A-T Rich Sequences and A-Tracts

Netropsin dihydrochloride (B599025) demonstrates a strong preference for binding to regions of double-stranded DNA that are rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. wikipedia.orgatdbio.com Specifically, it requires a minimum binding site of four consecutive A-T base pairs. oup.comrsc.org This affinity for A-T tracts is a defining characteristic of its interaction with DNA. nih.gov The molecule's crescent shape is complementary to the curvature of the DNA minor groove, particularly in A-T rich regions, which are typically narrower than G-C rich regions. oup.comoup.com This shape complementarity facilitates a snug fit of the netropsin molecule within the minor groove. oup.com Conversely, netropsin shows little to no affinity for single-stranded DNA, double-stranded RNA, or DNA-RNA hybrids. pnas.org

The binding of netropsin to A-T tracts can induce conformational changes in the DNA. For instance, it has been observed to eliminate the natural curvature of A-tracts. nih.gov Furthermore, its binding can increase the twist per base pair, leading to the removal of supercoils in positively supercoiled DNA and the introduction of negative supercoils in relaxed or negatively supercoiled DNA. wikipedia.org

Elucidation of Specific Base Pair Recognition Determinants

The specificity of netropsin for A-T over guanine (B1146940) (G) and cytosine (C) base pairs is not primarily dictated by hydrogen bonding patterns. nih.gov Instead, steric hindrance plays a crucial role. The presence of the exocyclic amino group (NH2) on guanine at the C2 position protrudes into the minor groove, creating a physical barrier that prevents the deep binding of the netropsin molecule. oup.comatdbio.compnas.org

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have provided detailed atomic-level views of the netropsin-DNA complex. nih.govnih.gov These studies reveal that the netropsin molecule sits symmetrically in the center of the minor groove. nih.gov The pyrrole (B145914) rings of netropsin are slightly non-coplanar, allowing each ring to align parallel to the walls of the groove. nih.govnih.gov This precise positioning is critical for the specific interactions that stabilize the complex.

Intermolecular Forces Governing DNA Binding Affinity and Specificity

Contributions of Van der Waals Contacts and Electrostatic Interactions

Van der Waals forces are critical for the sequence-specific recognition of A-T base pairs. nih.gov Close contacts occur between the hydrogen atoms on the C2 position of adenine and the CH groups on the pyrrole rings of the netropsin molecule. pnas.orgnih.gov The narrowness of the minor groove in A-T rich regions maximizes these van der Waals interactions between netropsin and the atoms along the floor and walls of the groove. nih.gov These interactions are highly sensitive to the topography of the minor groove and are disrupted by the presence of the guanine amino group. nih.gov

Role of Water Displacement from the DNA Minor Groove Spine of Hydration

Data Tables

Table 1: Key Intermolecular Interactions of Netropsin with DNA

Interaction TypeNetropsin Group InvolvedDNA Group InvolvedSignificance
Hydrogen BondingAmide (NH) groupsAdenine N3 and Thymine O2 atoms on the minor groove floorPositions the drug correctly and contributes to binding energy. nih.govnih.gov
Van der Waals ContactsPyrrole ring CH groupsAdenine C2 hydrogensPrimary determinant of A-T sequence specificity. pnas.orgnih.gov
Electrostatic InteractionsCationic ends (guanidinium and amidinium)Negatively charged phosphate (B84403) backboneContributes to overall binding affinity. oup.comatdbio.comresearchgate.net

Table 2: Thermodynamic Profile of Netropsin Binding to DNA

Thermodynamic ParameterObservationImplication
Enthalpy (ΔH)Overwhelmingly enthalpy-driven in deep minor groove binding. pnas.orgnih.govIndicates the formation of strong, favorable interactions like hydrogen bonds and van der Waals contacts.
Entropy (ΔS)Positive binding entropy. pnas.orgnih.govReflects the displacement of ordered water molecules from the minor groove and other molecular events.
Gibbs Free Energy (ΔG)Highly negative, corresponding to a high binding affinity (Ka ~ 10^9 M^-1 at 25°C). nih.govIndicates a spontaneous and very strong binding interaction.

Conformational Perturbations of DNA Induced by Netropsin Dihydrochloride Complexation

Analysis of DNA Curvature and Helix Axis Modulation

Sequences of adenine-thymine (A-T) base pairs, especially A-tracts (sequences of four or more consecutive adenines), are known to introduce a natural curvature in the DNA helix axis. nih.gov This intrinsic bending is a crucial feature for many biological processes, including protein recognition and DNA packaging.

Research utilizing electrophoretic mobility assays has systematically demonstrated that the binding of this compound can eliminate this A-tract-induced curvature. nih.govmdpi.com In these studies, DNA fragments of the same length but with different arrangements of A-tracts exhibit different mobilities during electrophoresis due to their varied shapes. uni.edu The introduction of this compound leads to a concentration-dependent reduction in these mobility differences, eventually causing the differently shaped fragments to migrate at the same rate. mdpi.comuni.edu This convergence in mobility provides strong evidence that Netropsin binding straightens the curved DNA fragments. nih.govmdpi.com The midpoint for this transition has been observed at a Netropsin concentration of approximately 0.0112 mM. mdpi.com This modulation of the DNA helix axis is interpreted as Netropsin driving the DNA into a more linear, straight conformation upon binding within the minor groove. mdpi.com

Investigations into Helical Twist and Base Pair Propeller Twist Alterations

High-resolution structural studies, such as X-ray crystallography, have provided detailed insights into the specific changes in DNA helical parameters upon Netropsin complexation. When Netropsin binds to the central ATAT segment of a DNA dodecamer, distinct alterations in both helical twist and propeller twist are observed. nih.govrcsb.org

Helical Twist: The helical twist is the angle describing the rotation of one base pair relative to the next along the helical axis. In the Netropsin-bound ATAT region, an alternating pattern of helical twist angles is observed. nih.govrcsb.org Specifically, the twist angle is lower in the Adenine-Thymine (ApT) steps compared to the Thymine-Adenine (TpA) step. nih.govrcsb.org This local variation in helical twist accommodates the snug fit of the Netropsin molecule in the minor groove. In one study, the helical twist angle at the intercalation site of a ligand was found to be 55°, which is 19° larger than the canonical B-DNA value. oup.com

The following table summarizes the observed changes in helical parameters upon Netropsin binding based on crystallographic data.

Helical ParameterObservation in Netropsin-Bound RegionReference
DNA Curvature Straightening of A-tract induced bends mdpi.com, nih.gov
Helical Twist Alternating high and low twist angles (lower at ApT steps) nih.gov, rcsb.org
Propeller Twist Reduction in propeller twist angle of AT base pairs nih.gov, rcsb.org

Thermodynamic and Kinetic Characterization of this compound-DNA Interactions

The interaction between this compound and DNA is characterized by high affinity and specificity, which can be quantified through thermodynamic and kinetic studies. These analyses reveal the driving forces behind complex formation and the rates at which these interactions occur and reach equilibrium.

Determination of Binding Affinities and Dissociation Constants

Netropsin binds to AT-rich sequences in the DNA minor groove with very high affinity. nih.gov The strength of this interaction is typically expressed by the equilibrium binding constant (Ka) or its reciprocal, the dissociation constant (Kd). Numerous studies using techniques such as DNase I footprinting, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) have determined these constants for Netropsin with various DNA sequences.

The binding affinity is strongly dependent on the specific DNA sequence, particularly the composition of the binding site and its flanking regions. nih.govacs.org Generally, Netropsin requires a binding site of at least four consecutive A-T base pairs. oup.com While strong binding is observed for sites like 5'-AATT-3' and 5'-TTTA-3', sites containing a 5'-TA-3' dinucleotide sequence have been found to have significantly lower binding constants. nih.gov This suggests that subtle DNA structural variations, such as those caused by an adenine-adenine clash, can discourage Netropsin binding. nih.gov

The binding is overwhelmingly enthalpy-driven, with a favorable enthalpy change (ΔH) of around -9.3 kcal/mol. pnas.org This indicates that the formation of hydrogen bonds and close van der Waals contacts between Netropsin and DNA are the primary contributors to the stability of the complex. nih.govpnas.org The binding affinity constant (Ka) is in the range of 10⁸ to 10⁹ M⁻¹ at 25°C. nih.govpnas.org

The table below presents a selection of experimentally determined binding and dissociation constants for Netropsin with different DNA sequences.

DNA SequenceMethodBinding Constant (Ka) or Dissociation Constant (Kd)TemperatureReference
poly[d(AT)]·poly[d(AT)]CalorimetryKa ≈ 10⁹ M⁻¹25°C nih.gov, nih.gov
[d(GCGAATTCGC)]₂CalorimetryKa = 2.84 x 10⁸ M⁻¹25°C pnas.org
5'-TTTA-3'DNase I FootprintingKa = 1.9 x 10⁶ M⁻¹ (no carrier DNA)Not Specified syr.edu
5'-TTAT-3'DNase I FootprintingKa = 10 x 10⁶ M⁻¹ (no carrier DNA)Not Specified syr.edu
AT-rich DNASurface Plasmon ResonanceKd = 20 - 30 nMNot Specified nih.gov
A-T Tracts (4 bp)Not SpecifiedKd = 0.09 - 1.25 µMNot Specified oup.com

Exploration of Binding Kinetics and Equilibrium States

The interaction of Netropsin with DNA is not always a simple one-step binding event. Studies have revealed complexity in its binding mechanism, including the existence of multiple thermodynamically distinct complexes even at a single binding site. oup.com Isothermal titration calorimetry (ITC) experiments with DNA containing an AATT site have shown two different binding enthalpies, suggesting that Netropsin can form two different types of complexes in equilibrium. acs.orgoup.com This phenomenon may be due to the drug binding in different modes or to the existence of different DNA conformations at the binding site. oup.com

The kinetics of the binding process, which describe the rates of association (kon) and dissociation (koff), are influenced by factors such as temperature and salt concentration. mdpi.com Stopped-flow measurements have been employed to study the rapid kinetics of such interactions. acs.org As with many DNA-binding ligands, the equilibrium binding constant (Ka) for Netropsin decreases as the salt concentration increases. mdpi.com This is because the positively charged Netropsin competes with cations from the salt for interaction with the negatively charged DNA phosphate backbone.

Advanced Methodologies for Elucidating Netropsin Dihydrochloride Nucleic Acid Interactions

Spectroscopic Techniques for Structural and Binding Studies

Spectroscopic methods are pivotal in characterizing the binding of Netropsin (B1678217) to DNA. They offer a window into the formation of the complex, the conformational changes induced in both the drug and the nucleic acid, and the specific molecular vibrations at the binding interface.

UV-Vis spectroscopy is a fundamental technique for monitoring the interaction between Netropsin and DNA. The binding process can be observed through changes in the absorption spectrum. Netropsin itself exhibits characteristic absorption peaks, and upon binding to DNA, these peaks can undergo shifts in wavelength (spectral shifts) and changes in intensity (hyperchromism or hypochromism). mdpi.com

A key application of UV-Vis spectroscopy in this context is in thermal denaturation studies, often referred to as melting temperature (Tm) analysis. nih.gov The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of Netropsin to the minor groove of DNA stabilizes the duplex, leading to a significant increase in its Tm. oup.comoup.com This stabilization is concentration-dependent; as the ratio of Netropsin to DNA increases, the Tm of the complex also increases until saturation is reached. oup.com For instance, at saturation, a Netropsin-saturated DNA duplex can melt at a temperature up to 46°C higher than the free duplex. oup.com Biphasic melting profiles are often observed in unsaturated complexes, corresponding to the melting of Netropsin-free and Netropsin-bound regions of the DNA. oup.comoup.com

UV-Vis titration is another valuable approach. By keeping the concentration of DNA constant and incrementally adding Netropsin, the binding stoichiometry and binding constants can be determined. mdpi.comcore.ac.uk The absorbance changes at specific wavelengths, often where Netropsin absorbs and DNA does not (around 294-320 nm), are monitored to quantify the extent of complex formation. oup.commdpi.com For example, a distinct absorbance peak for Netropsin around 294 nm, which does not overlap with the major DNA peak at 260 nm, can be used to quantify its concentration and determine the binding ratio. mdpi.com

Table 1: Representative UV-Vis Spectral Data for Netropsin-DNA Interaction

Parameter Observation Significance Reference
Netropsin Absorbance Peaks Major peaks around 245 nm and 294 nm in aqueous solution. mdpi.com The peak at 294 nm is useful for quantification as it has minimal overlap with DNA's absorbance. mdpi.com mdpi.com
Tm Increase Netropsin-saturated poly d(AT) duplex shows a Tm increase of 46°C. oup.com Indicates strong stabilization of the DNA double helix by Netropsin binding. oup.com oup.com
Melting Profile Unsaturated complexes exhibit biphasic melting curves. oup.com Represents distinct melting transitions for drug-free and drug-bound DNA regions. oup.com oup.com

| Spectral Titration | Hyperchromic effects at 205 nm and 260 nm with increasing DNA concentration. mdpi.com | Suggests interactions involving groove binding and/or partial intercalation. mdpi.com | mdpi.com |

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the conformational changes in DNA upon Netropsin binding. researchgate.net DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand like Netropsin, which is itself achiral, can induce changes in the DNA's CD spectrum and can also result in an induced CD (ICD) signal for the bound ligand. beilstein-journals.org

When Netropsin binds to the minor groove of B-form DNA, it often induces a distinct positive CD signal in the long-wavelength region (around 315-320 nm), where DNA itself is optically silent. oup.comoup.com The appearance and magnitude of this ICD band are direct evidence of complex formation and can be used to monitor the binding process. oup.comoup.comresearchgate.net The intensity of this induced signal increases with higher concentrations of Netropsin until the binding sites on the DNA are saturated. oup.com

The characteristics of the ICD spectrum can also provide insights into the binding mode. For example, different binding modes, such as monomeric versus dimeric binding, or binding in an extended versus a folded conformation, can produce distinct CD spectral profiles. researchgate.netgenesilico.plresearchgate.net Furthermore, changes in the intrinsic CD spectrum of DNA (in the 200-300 nm range) can indicate alterations in the DNA's helical structure, such as changes in winding angle or groove width, although some studies suggest Netropsin does not cause large distortions of the DNA base structure. jove.comnih.gov Temperature-dependent CD studies can complement UV melting experiments, as the disappearance of the induced CD signal correlates with the melting of the DNA duplex, confirming that Netropsin preferentially binds to the double-helical structure. oup.com

Table 2: Key Circular Dichroism Findings for Netropsin-DNA Complexes

Feature Wavelength (nm) Observation Interpretation Reference
Induced CD Signal ~315-320 Appearance of a positive Cotton effect upon Netropsin binding to poly d(AT). oup.comoup.com Indicates the binding of the achiral Netropsin molecule into the chiral DNA environment. beilstein-journals.org oup.comoup.com
DNA Conformation 260-280 Slight red-shift of the maximal positive ellipticity (e.g., 280 -> 285 nm). nih.gov Suggests specific alterations to the DNA structure upon Netropsin binding. nih.gov nih.gov
Binding Mode Differentiation 290-328 Different bis-netropsin complexes exhibit unique CD spectral profiles (e.g., single vs. double positive bands). genesilico.pl Allows for the discernment of various binding conformations like extended or hairpin forms. genesilico.pl genesilico.pl

| Thermal Stability | 315 | Sharp reduction in the induced CD signal at the DNA melting temperature. oup.com | Confirms that Netropsin binding is specific to the duplex form of DNA. oup.com | oup.com |

Surface-Enhanced Raman Spectroscopy (SERS) provides highly sensitive and specific information about the molecular vibrations of Netropsin and DNA at their interaction interface. groh.ru SERS overcomes the typically weak signals of standard Raman spectroscopy by adsorbing the molecules onto a nanostructured metal surface, which dramatically enhances the Raman scattering intensity. nih.gov

SERS is particularly useful because the spectra of the components can often be analyzed independently, as the SERS bands of DNA may not overlap significantly with those of Netropsin. groh.ru Upon binding to DNA, the SERS spectrum of Netropsin exhibits noticeable changes in the position and relative intensities of its vibrational bands. groh.ru These changes serve as a clear indicator of the drug-DNA interaction. groh.ru

Key vibrational modes of Netropsin, such as those associated with its pyrrole (B145914) rings, are particularly sensitive to the binding event. For instance, frequency shifts and intensity changes in the pyrrole ring vibrations (e.g., in the 1440-1450 cm⁻¹ region) have been observed upon complex formation. groh.ru These spectral alterations are attributed to variations in electron density distribution resulting from hydrogen bonding between the Netropsin amide groups and the DNA bases (adenine N3 and thymine (B56734) O2) in the minor groove, as well as van der Waals interactions. groh.ruacs.org SERS can also provide information on the orientation of the Netropsin molecule within the DNA minor groove. groh.ru

Table 3: SERS Vibrational Changes upon Netropsin-DNA Binding

Vibrational Mode Wavenumber (cm⁻¹) Observed Change Implication Reference
Pyrrole Ring Vibrations 1440-1450 Major changes in position and relative intensity. groh.ru Indicates direct involvement of the pyrrole rings in the binding interaction. groh.ru groh.ru
C-N Vibration of Pyrrole Ring ~1404 Relative decrease in intensity for some complexes. groh.ru Suggests changes in the electron density of the pyrrole C-N bond due to interaction with DNA. groh.ru groh.ru
Amide Groups Not specified Changes consistent with hydrogen bonding. acs.org Confirms the role of hydrogen bonds between Netropsin amides and DNA bases. acs.org acs.org

Circular Dichroism (CD) Spectroscopy for Conformational Changes

High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of Netropsin-DNA complexes in solution, which closely mimics the physiological environment. acs.orgamazonaws.com 1D and 2D ¹H NMR experiments are particularly powerful in this regard. nih.gov

Upon binding, specific protons of the Netropsin molecule, such as the pyrrole and amide protons, show significant chemical shift changes, providing direct evidence of interaction with DNA. northwestern.edu Similarly, protons on the DNA, especially those located in the minor groove (like the adenine (B156593) H2 protons), are perturbed upon Netropsin binding. oup.com

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for structural determination. It detects protons that are close in space (typically < 5 Å), allowing for the identification of intermolecular contacts between Netropsin and the DNA. nih.gov These NOE cross-peaks establish the precise location and orientation of Netropsin within the minor groove. NMR studies have confirmed that Netropsin binds to the A/T-rich regions of the minor groove and have revealed details about the hydrogen bonding between the drug's amide protons and the A/T base pairs. oup.comacs.org NMR can also detect dynamic processes, such as the rapid exchange of Netropsin between equivalent binding sites, which might appear as a disordered model in static crystal structures. rcsb.orgnih.gov

Table 4: Key NMR Findings for Netropsin-DNA Interactions

NMR Technique Observation Significance Reference
1D ¹H NMR Chemical shift changes in Netropsin's amide and pyrrole protons and DNA's minor groove protons. nih.govnorthwestern.edu Confirms binding and identifies the protons involved in the interaction interface. nih.govnorthwestern.edu
2D NOESY Intermolecular NOEs between Netropsin protons and DNA minor groove protons (e.g., Adenine C2-H). nih.gov Provides distance constraints to define the precise orientation and position of Netropsin in the minor groove. nih.gov
Dynamic NMR Evidence of Netropsin flipping 180° within the binding site without full dissociation. nih.gov Reveals solution-state dynamics that may not be apparent in crystal structures. nih.gov

| In-cell NMR | Superposition of spectra for ligand-bound and unbound DNA in living cells. acs.org | Demonstrates that Netropsin can form stable complexes with its target DNA within a cellular environment. | acs.org |

X-ray crystallography provides the highest resolution, static picture of the Netropsin-DNA complex. By analyzing the diffraction pattern of a cocrystal containing both Netropsin and a specific DNA oligonucleotide, a detailed three-dimensional electron density map can be generated, revealing the atomic coordinates of the entire complex. rcsb.orgnih.govnih.gov

Crystallographic studies have been instrumental in visualizing the binding of Netropsin to the minor groove of B-DNA, particularly at sequences rich in Adenine (A) and Thymine (T), such as AATT and ATAT. rcsb.orgnih.govnih.govnih.gov These structures unequivocally show Netropsin's crescent shape fitting snugly into the narrow minor groove. annualreviews.org The drug displaces the "spine of hydration" (an ordered network of water molecules) that is typically present in the minor groove of A/T-rich DNA. researchgate.net

The crystal structures reveal the specific hydrogen bonds that stabilize the complex. The amide (NH) groups of the Netropsin backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove. nih.govnih.gov These interactions, combined with van der Waals forces between the drug's pyrrole rings and the walls of the DNA groove, are the primary contributors to the high affinity and sequence specificity of Netropsin. rcsb.orgnih.gov In some cases, the electron density for the bound Netropsin is consistent with the molecule adopting two orientations within the groove, suggesting a degree of disorder or dynamic behavior that aligns with NMR findings. rcsb.orgnih.gov

Table 5: Summary of X-ray Crystallography Data for Netropsin-DNA Complexes

PDB ID DNA Sequence Resolution (Å) Key Findings Reference
1DNE d(CGCGATATCGCG) 2.40 Netropsin binds to the central ATAT segment in the minor groove; disordered model with two orientations. rcsb.orgnih.gov rcsb.orgnih.gov
Not specified d(CGCAAATTTGCG) 2.2 Netropsin covers five of the six A·T base pairs, forming H-bonds with adenine N3 and thymine O2. nih.gov nih.gov
194D d(CGCGTTAACGCG) 2.3 Netropsin binds in a single orientation in the TTAA central region, displacing water molecules. rcsb.org rcsb.org
Not specified CC1+10bp with 5'-AATT site 3.1 Netropsin binds specifically at the AATT site in the minor groove within a larger protein-DNA scaffold. nih.govresearchgate.net nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Electrophoretic Methodologies for DNA Mobility and Curvature Assessment

Electrophoretic techniques are fundamental in assessing the structural changes in DNA upon interaction with ligands like Netropsin dihydrochloride (B599025). By analyzing the migration of DNA through a matrix or capillary under the influence of an electric field, researchers can deduce changes in its conformation, such as bending or straightening.

Polyacrylamide Gel Electrophoresis (PAGE) serves as a sensitive method for detecting conformational changes in DNA, such as those induced by the binding of Netropsin. mdpi.com The migration speed of DNA through a polyacrylamide gel is influenced by its size, charge, and shape. Curved DNA molecules, such as those containing phased A-tracts, exhibit anomalous, slower migration compared to straight DNA of the same length. The binding of a ligand to these curved regions can alter the DNA's global conformation, leading to a detectable shift in its electrophoretic mobility. nih.gov

DNA ConstructConditionObserved Mobility Shift in PAGEInterpretation
DNA with phased A-tracts (curved)Without NetropsinAnomalously slow migrationIntrinsic DNA curvature. mdpi.com
DNA with phased A-tracts (curved)With NetropsinIncreased migration speed (mobility shift)Netropsin binding reduces DNA curvature, leading to a more linear conformation. mdpi.comnih.gov

Capillary Electrophoresis (CE) offers a high-resolution, quantitative alternative to traditional slab gel electrophoresis for analyzing DNA-ligand interactions. umich.edu CE separates molecules in a narrow, fused-silica capillary, providing advantages in speed, automation, and minimal sample consumption. umich.eduuni.edu In the context of Netropsin-DNA interactions, free-solution CE (FSCE) is particularly powerful for measuring the electrophoretic mobility of DNA in the absence of a gel matrix, allowing for the precise determination of changes in hydrodynamic volume due to conformational alterations. uni.edunih.gov

Studies utilizing CE have systematically investigated the effect of Netropsin on DNA fragments containing A-tracts, which are known to cause intrinsic DNA bending. mdpi.comnih.gov By measuring the migration times of DNA constructs with and without Netropsin, researchers have demonstrated that the ligand effectively eliminates the mobility differences between DNA fragments with varying degrees of curvature. nih.govuni.edu This neutralization of mobility differences is concentration-dependent; as the concentration of Netropsin increases, the mobilities of differently shaped DNA fragments converge. uni.edu This provides strong evidence that Netropsin binding straightens the curved A-tract regions. nih.gov CE has also been successfully employed to study the sequence selectivity of Netropsin, demonstrating its preferential binding to AT-rich sequences over GC-rich ones and revealing cooperative binding behavior at certain sites. nih.gov

TechniqueParameter MeasuredFinding with NetropsinReference
Capillary Electrophoresis (CE)Electrophoretic mobility of DNA with in-phase vs. out-of-phase A-tractsMobility differences between curved and straighter DNA are eliminated in a concentration-dependent manner. nih.govuni.edu
Free Solution Capillary Electrophoresis (FSCE)Migration time and peak shapeChanges in migration time indicate binding; demonstrated cooperative binding of Netropsin to a 12-mer with two potential AT-rich sites. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE) for DNA Conformational Shifts

Single Molecule Biophysical Techniques for DNA-Ligand Interaction Dynamics

Single-molecule techniques provide unprecedented insight into the mechanics of molecular interactions, moving beyond the ensemble averaging of bulk assays. These methods allow for the direct observation and manipulation of individual DNA molecules to probe the forces and conformational changes associated with ligand binding.

Optical tweezers are a powerful single-molecule technique used to measure the piconewton-scale forces involved in biomolecular interactions. nih.gov In a typical experiment, a single DNA molecule is tethered between two microspheres, one of which is held in a highly focused laser beam, or "optical trap". bridgew.eduillinois.edu By moving the spheres apart, the DNA molecule can be stretched, and the resulting force is measured as a function of its extension. This provides a detailed force-extension curve that reveals the mechanical properties of the DNA, such as its contour length and persistence length (a measure of its bending stiffness). illinois.edu

When a DNA-binding ligand like Netropsin is introduced, changes to the force-extension curve provide direct information about the binding mode. illinois.edu Studies using optical tweezers have explored the interaction of Netropsin with single DNA molecules. bridgew.eduillinois.edu As a minor groove binder, Netropsin's interaction is distinct from that of an intercalator. The binding of Netropsin does not significantly increase the contour length of the DNA, a characteristic feature of intercalation. illinois.edu However, it does affect the DNA's elasticity and bending flexibility. By fitting the force-extension data to the worm-like chain (WLC) model, quantitative changes in persistence length can be determined, shedding light on how the ligand alters the stiffness of the double helix. illinois.edu These experiments allow for the characterization of binding kinetics and affinity at the single-molecule level, corroborating findings from traditional ensemble methods. bridgew.edu

Parameter MeasuredEffect of Netropsin BindingSignificance
Force vs. Extension CurveAlters the elasticity of the DNA molecule. illinois.eduAllows for the characterization of the binding mode (minor groove binding vs. intercalation). illinois.edu
Contour Length (Lc)No significant change. illinois.eduDistinguishes Netropsin's minor groove binding from intercalation, which lengthens DNA. illinois.edu
Persistence Length (Lp)Causes changes in DNA bending flexibility. illinois.eduProvides a quantitative measure of how the ligand affects the stiffness of the DNA helix. illinois.edu
Binding AffinityDetermined to be in the micromolar range at the single-molecule level. bridgew.eduProvides kinetic data that complements bulk measurements. bridgew.edu

Native Mass Spectrometry for Ligand-DNA Complex Characterization

Native mass spectrometry (MS) has emerged as a valuable tool for studying non-covalent biomolecular complexes, including those between DNA and small molecule ligands. ethernet.edu.et By using gentle ionization techniques like electrospray ionization (ESI), it is possible to transfer intact DNA-ligand complexes from solution into the gas phase for mass analysis. ethernet.edu.et This allows for the direct determination of binding stoichiometry—the precise ratio of ligand to DNA in the complex—and can provide insights into binding affinity and selectivity.

The application of native ESI-MS to the study of Netropsin has successfully preserved specific information about its complexation with DNA. ethernet.edu.et In experiments with short DNA duplexes (oligonucleotides), native MS has detected the formation of specific 1:1 Netropsin:DNA duplex complexes. ethernet.edu.et The ability to observe distinct stoichiometries under different conditions supports the hypothesis that the ESI process can faithfully reflect the interactions occurring in the original solution. ethernet.edu.et More recent studies using native MS with nanoscale ion emitters have further elucidated the binding mechanism of Netropsin to more complex structures like hairpin DNA. acs.org These gas-phase techniques complement solution-based methods by providing a direct measure of the mass of the non-covalent assembly, confirming the composition of the complex and offering a platform for screening ligand binding against various DNA targets. ethernet.edu.et

DNA TargetKey Finding from Native MSReference
Dodecamer oligonucleotide duplexObservation of specific 1:1 Netropsin:DNA complexes, in contrast to other ligands that formed 1:2 complexes. ethernet.edu.et
Hairpin DNARevealed the binding mechanism of Netropsin to a structured DNA target. acs.org

Computational and Theoretical Modeling of Netropsin Dihydrochloride Dna Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations allow for the computational study of the physical movements of atoms and molecules over time. For the Netropsin-DNA system, MD simulations have been crucial in understanding the stability of the complex, the role of solvent, and the conformational properties of both the ligand and the DNA.

MD simulations have been employed to study the mobility, hydrogen-bonding patterns, and hydration of Netropsin (B1678217) when it binds to the minor groove of DNA. nih.govsemanticscholar.org Studies performing simulations of Netropsin free in solution and bound to DNA have revealed key aspects of its interaction dynamics. researchgate.net For instance, when bound to the A-T rich region of a DNA duplex, the Netropsin molecule remains persistently bound to the minor groove. researchgate.net

A significant finding from these simulations is the role of water molecules in the binding process. Netropsin is a hydrated molecule, and its binding to the DNA minor groove involves the displacement of water molecules from both the ligand and the DNA. researchgate.net Comparative simulations with another minor groove binder, distamycin, have shown that although distamycin is less hydrated than Netropsin, the loss of ligand-solvent interactions upon binding is very similar for both. nih.govsemanticscholar.org The hydration patterns, including the presence of long-residing water molecules, are considered crucial for the stability and specificity of the complex. acs.org The relative mobility of the ligand in its bound versus free state provides insights into the entropic contributions to binding. Simulations have indicated a larger entropic penalty for distamycin binding compared to Netropsin, which partially explains the differing binding affinities of these molecules. nih.govsemanticscholar.org

Simulation AspectKey Findings for Netropsin-DNA ComplexSource(s)
Ligand Mobility Netropsin remains persistently bound in the minor groove of A-T rich sequences. researchgate.net
The relative mobility in the bound vs. free state is used to estimate entropic penalties upon binding. nih.gov, semanticscholar.org
Hydration Binding involves the displacement of a structured spine of hydration from the minor groove.
Netropsin itself is hydrated, and the loss of ligand-solvent interactions upon binding is a key energetic factor. researchgate.net
Hydrogen Bonding Simulations confirm the formation of hydrogen bonds between Netropsin's amide groups and the A/T base pairs on the floor of the minor groove. nih.gov
Influence of Tails The positively charged tails of Netropsin interact with the negative electrostatic potential of the groove and can influence its width. core.ac.uk

The simulation of conformational trajectories provides a view of how the structures of Netropsin and the DNA molecule fluctuate and adapt to each other over time. MD simulations have shown that upon binding Netropsin, the DNA largely maintains a B-form double helix conformation. researchgate.net However, subtle changes in DNA parameters, such as the width of the minor groove, are observed. core.ac.uk The ligand itself is flexible and can adapt its conformation to fit snugly within the groove. core.ac.uk

Interestingly, studies suggest that Netropsin can form two distinct, thermodynamically different complexes at a single AATT binding site. oup.commdpi.com This complexity is thought to arise from an equilibrium between two different conformations of the minor groove itself. mdpi.com MD simulations can explore these different conformational substates, providing a detailed picture of the energy landscape of the binding event that goes beyond a single static structure. acs.orgresearchgate.net The simulations reveal that the tails of the ligand can significantly influence the minor groove's width and the BI/BII substates of the DNA backbone. core.ac.uk

Investigation of Ligand Dynamics and Hydration Patterns within the Minor Groove

Free Energy Calculations of Binding

Calculating the binding free energy is a primary goal of computational modeling as it directly relates to the binding affinity of a ligand for its target. Various methods are used to compute these energies for the Netropsin-DNA system.

Thermodynamic Integration (TI) is a rigorous free energy calculation method that has been successfully applied to the Netropsin-DNA system. cambridge.org This approach involves creating a non-physical, or "alchemical," pathway that transforms one molecule into another over the course of a simulation. By calculating the free energy change of this transformation both in solution and when bound to DNA, the relative binding free energy of the two molecules can be determined via a thermodynamic cycle. nih.gov

This method was used to calculate the relative binding free energy of Netropsin and the related ligand distamycin to a DNA duplex containing an AAAAA sequence. nih.govsemanticscholar.org The calculations correctly reflected the experimental finding that Netropsin binds with a higher affinity. The study highlighted the importance of entropic contributions, which were dissected from the simulation data, in explaining the difference in binding affinity. nih.govsemanticscholar.org It is well-established that the thermodynamics of Netropsin binding are highly dependent on the specific DNA sequence. For example, binding to a homogenous A-T sequence is primarily entropy-driven, whereas binding to an alternating ATAT sequence is enthalpy-driven, a phenomenon known as enthalpy-entropy compensation. nih.gov

Calculation MethodSystem StudiedResult/ObservationSource(s)
Thermodynamic Integration (TI) Relative binding of Netropsin vs. Distamycin to d(CGCGAAAAACGCG)Calculated relative binding free energy reflected experimental results. researchgate.net, nih.gov, nih.gov
MM/GBSA & MM/PBSA Estimation of absolute binding free energy for Netropsin-DNAThese end-point methods provide rough estimates and are sensitive to calculation parameters. They have been used to estimate binding free energy from simulation snapshots. researchgate.net, frontiersin.org, researchgate.net
Experimental Calorimetry Netropsin binding to various DNA sequencesBinding free energy for a mixed GCGAATTCGC sequence is -11.5 kcal/mol, while for poly(dA)-poly(dT) it is -12.1 kcal/mol. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a faster, less computationally expensive method than MD simulations, often used to predict binding modes and screen virtual libraries of compounds.

Molecular docking studies consistently and correctly predict that Netropsin binds in the minor groove of A-T rich DNA sequences. nih.govnih.gov Docking algorithms place the crescent-shaped Netropsin molecule into the curve of the minor groove, aligning its hydrogen bond donors (the amide N-H groups) with hydrogen bond acceptors (N3 of adenine (B156593) and O2 of thymine) on the floor of the groove. rcsb.org The positively charged ends of the molecule are positioned to interact favorably with the negative electrostatic potential of the DNA backbone.

These studies are often performed using DNA structures obtained from X-ray crystallography or NMR, such as the d(CGCGATATCGCG) dodecamer. nih.govrcsb.org Docking results for Netropsin and its derivatives are used to rationalize structure-activity relationships, for example, by showing how modifications to the ligand structure might enhance or alter its interaction with the DNA. nih.gov While docking can successfully predict the primary binding site and orientation, it is a static picture. It may not always capture the full complexity of the interaction, such as the existence of multiple binding modes or the dynamic adaptations of the ligand and DNA that are observed in MD simulations. oup.comnih.gov

DNA Target Structure (PDB ID)Docking ProgramKey Prediction/ObservationSource(s)
d(CGCGATATCGCG) (1DNE) Not specifiedPredicts binding in the central ATAT minor groove, consistent with X-ray data. rcsb.org, nih.gov
d(CGCGAATTCGCG) (1BNA) Not specifiedUsed to predict binding modes of various complexes into the major groove, but serves as a standard DNA structure for docking. rsc.org
DNA-netropsin complex (195D) GOLDUsed to dock a hybrid molecule, showing that the Netropsin-like portion fits into the minor groove. nih.gov

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic structure of Netropsin dihydrochloride (B599025) and the nature of its interaction with DNA. These computational approaches allow for a detailed analysis of molecular orbitals, electrostatic potential, and the energetic components of the binding process, which are crucial for understanding the compound's sequence-specific binding to the minor groove of DNA.

Electronic Structure of Netropsin

The electronic properties of the Netropsin molecule have been investigated using various quantum chemical methods. A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by an analysis of its electronic characteristics.

One such study employed Density Functional Theory (DFT) with the B3LYP functional and a 3-21G basis set to optimize the geometry of Netropsin in the gaseous phase. acs.org The calculated geometric parameters, including bond lengths, bond angles, and torsion angles, were found to be in close agreement with experimental data obtained from crystallographic studies, indicating the reliability of the computational model. acs.org

A key aspect of the electronic structure is the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are important descriptors of a molecule's reactivity and stability. For Netropsin, the HOMO and LUMO are delocalized over the conjugated system of the molecule. The energy gap between HOMO and LUMO is relatively small, which is indicative of the molecule's capacity for charge transfer interactions, a crucial feature for its binding capabilities. acs.org

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for Netropsin This table presents a selection of calculated (B3LYP/3-21G) and experimental crystallographic data for the geometry of Netropsin, demonstrating the accuracy of the computational model.

ParameterAtom 1Atom 2Atom 3Atom 4Theoretical ValueExperimental Value
Bond Length (Å)CN--1.28991.3866
Bond Angle (°)NCN-130.32130.44
Torsion Angle (°)NNCN-179.66-177.46
Data sourced from a computational study on Netropsin's electronic structure. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. For Netropsin, the MEP map reveals that the regions around the amide protons and the terminal guanidinium (B1211019) and propamidinium groups are electropositive (electron-deficient). In contrast, the regions around the carbonyl oxygens and the pyrrole (B145914) nitrogen atoms are electronegative (electron-rich). This electrostatic landscape is fundamental to its interaction with the similarly charged floor of the DNA minor groove, guiding the molecule to its binding site. acs.org

Interaction Energies with DNA

Quantum chemical calculations have been instrumental in dissecting the forces that stabilize the Netropsin-DNA complex. The total binding energy is a sum of several contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

Theoretical studies have consistently shown that the binding of Netropsin to the AT-rich regions of the DNA minor groove is a highly favorable interaction. oup.comnih.gov All-atom molecular dynamics simulations, which often use parameters derived from quantum chemical calculations, have estimated the standard binding free energy of Netropsin to B-DNA to be approximately -13.2 kcal/mol, a value that aligns well with experimental measurements of -12.7 kcal/mol for a poly(dAdT)-poly(dAdT) sequence. nih.govnih.gov

The primary driving forces for this strong binding are a combination of electrostatic interactions and hydrogen bonding, complemented by close van der Waals contacts. nih.govrsc.org The positively charged guanidinium and propamidinium ends of Netropsin interact favorably with the negative electrostatic potential of the DNA minor groove, which is particularly deep in AT-rich regions. rsc.org

Ab initio quantum mechanical studies on model systems have been performed to quantify the strength of the hydrogen bonds. researchgate.net These models, such as thymine (B56734) interacting with formamide, represent the hydrogen bonds formed between the bases in the DNA minor groove and the amide groups of Netropsin. These calculations revealed that interactions involving the charged groups of Netropsin are significantly stronger than those of neutral hydrogen bonds in a vacuum. However, both types of interactions are heavily influenced by the solvent, with the charged interactions remaining potent. researchgate.net The amide (NH) groups of Netropsin are known to form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on opposite strands of the DNA, contributing to the specificity of the binding. nih.gov

A more detailed breakdown of the interaction energy often reveals a complex interplay of forces. While direct electrostatic attraction between the positively charged drug and the negatively charged DNA is significant, the desolvation penalty—the energy required to remove water molecules from both the drug and the DNA upon binding—can be substantial. Some computational analyses using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have suggested that the favorable electrostatic interactions are largely offset by the unfavorable desolvation energy. This highlights the critical role of non-polar interactions, such as van der Waals forces, which arise from the snug fit of the crescent-shaped Netropsin molecule into the curvature of the minor groove. rsc.org

Table 2: Calculated Binding Free Energy Contributions for Netropsin-DNA Interaction This table provides an example of the components of binding free energy, illustrating the interplay of different forces.

Energy ComponentValue (kcal/mol)
Van der Waals EnergyFavorable
Electrostatic Energy (in-vacuo)Highly Favorable
Desolvation EnergyHighly Unfavorable
Total Electrostatic Contribution Near Zero / Slightly Unfavorable
Non-Polar Contribution (van der Waals + Hydrophobic)Highly Favorable
Total Binding Free Energy -11 to -13
Values are illustrative based on findings from MM/GBSA studies, which indicate a compensation between electrostatic and desolvation energies.

Biochemical and Biological Activities of Netropsin Dihydrochloride in Research Models

Modulation of DNA Replication and Transcription Processes

By binding non-covalently to the DNA double helix, Netropsin (B1678217) dihydrochloride (B599025) can physically obstruct the action of proteins and enzymes that use DNA as a template, thereby inhibiting DNA replication and transcription. sciepub.comcaltech.edu

Netropsin is recognized as an inhibitor of DNA synthesis. researchgate.net Its inhibitory action stems from its high-affinity binding to the minor groove of B-form DNA, which can interfere with the processes of replication. sciepub.com By occupying the minor groove, Netropsin can prevent the necessary access of DNA polymerases and other replication machinery components to the DNA template. caltech.edu This physical blockage hinders the progression of the replication fork, thereby inhibiting the synthesis of new DNA strands. The tight binding of Netropsin to A-T rich regions stabilizes the DNA duplex, which can further impede the strand separation required for replication to proceed. glpbio.com

Netropsin dihydrochloride has demonstrated a clear influence on RNA transcription in various model systems. caltech.edu Its binding to DNA can inhibit the template activity required by RNA polymerases. caltech.edu Research has shown that in some in vitro systems, Netropsin can interfere with the binding of transcription factors, such as HMGA2, to their target DNA sequences, which is a critical step in the regulation of gene expression. nih.gov

Furthermore, studies using purified components have revealed a more nuanced role for Netropsin in transcription. In an in vitro system designed to mimic transcriptional termination, Netropsin was found to specifically enhance the termination of transcription by RNA polymerase II at the human gastrin gene and human histone H3.3 gene terminators. nih.gov This effect was observed even in the presence of the elongation factor TFIIS, which typically suppresses termination at these sites. nih.gov This suggests that by altering the DNA conformation in the minor groove, Netropsin can facilitate the pausing and release of the RNA polymerase II complex at specific terminator sequences. nih.gov

Mechanisms of DNA Synthesis Inhibition

Interaction with DNA Processing Enzymes

This compound interferes with the catalytic activity of several crucial DNA processing enzymes, not by interacting directly with the enzymes themselves, but by binding to their DNA substrate and altering its structure. nih.govnih.gov

Netropsin and its analogs are effective catalytic inhibitors of human DNA topoisomerase I. nih.gov DNA topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. nih.gov The binding of Netropsin to the minor groove of DNA induces structural alterations in the double helix. nih.gov These conformational changes can extend to the nearby topoisomerase I consensus sequence, interfering with the enzyme's ability to bind and cleave the DNA. nih.gov This mechanism makes Netropsin a suppressor of topoisomerase I-mediated DNA cleavage. nih.gov Studies comparing various minor groove binders have shown that Netropsin can inhibit the relaxation activity of topoisomerase I. nih.govresearchgate.net

This compound has been shown to inhibit the catalytic activity of mammalian DNA topoisomerase II. glpbio.commedchemexpress.comsigmaaldrich.com This enzyme alters DNA topology by creating transient double-strand breaks. nih.gov Research demonstrates that Netropsin interferes with the decatenation activity of human topoisomerase IIα. nih.gov In comparative studies, Netropsin at a 20 µM concentration inhibited the decatenation activity of topoisomerase IIα by 39%. nih.gov

In addition to inhibiting its catalytic function, Netropsin also interferes with the stabilization of the cleavable complexes formed by both topoisomerase I and topoisomerase II in nuclei. medchemexpress.cominvivochem.comszabo-scandic.comchemondis.comglpbio.comszabo-scandic.com This interference prevents the enzyme-mediated DNA breaks from being properly resealed, which can lead to the accumulation of DNA damage.

Netropsin is a potent inhibitor of the DNA unwinding activities of specific RecQ family helicases, namely Werner syndrome (WRN) and Bloom syndrome (BLM) helicases. nih.govnih.govresearchgate.net These enzymes are crucial for maintaining genomic integrity through their roles in DNA replication, recombination, and repair. nih.govnih.gov The inhibition is not due to direct binding of Netropsin to the helicase proteins but results from its binding to the DNA substrate, which physically blocks the processive movement of the enzymes along the DNA strands. nih.gov

The inhibitory effect of Netropsin is particularly pronounced on DNA substrates containing specific A-T tracts. For instance, Netropsin was found to be the most effective inhibitor of WRN and BLM helicase activity on a substrate with a 4 base-pair A-T tract, with significant inhibition observed at concentrations as low as 0.5 µM. nih.gov In contrast, higher concentrations (≥10 µM) were required to achieve 50% inhibition on a substrate with a 5 base-pair A-T tract, indicating that the drug's affinity for the specific DNA sequence influences its inhibitory potency. nih.gov The structurally related minor groove binder, distamycin A, also potently inhibits both WRN and BLM helicases, suggesting a similar mechanism of interference for these human helicases. nih.govnih.gov

Interactive Table: Inhibition of Human WRN and BLM Helicase Activity by Netropsin

The following table summarizes the inhibitory effect of Netropsin on the helicase activity of Werner (WRN) and Bloom (BLM) proteins on a partial duplex DNA substrate containing a 4 base-pair A-T tract. Data is derived from studies measuring the unwinding of the DNA substrate in the presence of varying concentrations of the compound. nih.gov

Netropsin Concentration (µM)WRN Helicase Activity (% of Control)BLM Helicase Activity (% of Control)
0100%100%
0.5~60%~75%
1.042%51%
2.5~25%~30%
5.0~15%~20%
10.0<10%<10%

Inhibition of Mammalian DNA Topoisomerase II Catalytic Activity and Cleavable Complex Stabilization

Interference with Protein-DNA Regulatory Interactions

This compound is a minor groove binding (MGB) agent that demonstrates a significant capacity to interfere with the regulatory interactions between proteins and DNA. invivochem.comglpbio.com This activity is primarily due to its ability to selectively bind to the minor groove of DNA, particularly at AT-rich sequences. wikipedia.orgnih.govnih.gov

Research has extensively documented the ability of this compound to disrupt the binding of the High Mobility Group A1 (HMGA1) architectural transcription factor to the promoter region of specific genes, such as the inducible nitric oxide synthase (NOS2) gene. nih.govnih.gov The HMGA1 protein plays a critical role in the induction of NOS2, a key enzyme in the inflammatory response, by binding to a specific AT-rich octamer sequence within the core NOS2 promoter. nih.govnih.gov This binding is facilitated by HMGA1's AT-hook DNA-binding motifs. nih.gov

Netropsin directly competes with the AT-hooks of HMGA1 for this AT-rich binding site in the NOS2 promoter. nih.gov By occupying the minor groove, Netropsin effectively prevents HMGA1 from binding to the DNA, thereby attenuating the induction of NOS2. glpbio.comnih.govmedchemexpress.com This mechanism has been confirmed through various experimental approaches, including electrophoretic mobility-shift assays (EMSAs) and nuclear magnetic resonance (NMR) spectroscopy, which have provided direct evidence of Netropsin interfering with and displacing HMGA1 from the NOS2 promoter sequence. nih.govnih.gov In murine models of endotoxemia, the administration of Netropsin was shown to improve survival by reducing NOS2 induction, highlighting the biological significance of this disruptive interaction. nih.govnih.gov

Research FindingModel/TechniqueOutcomeCitation
Interference with HMGA1-NOS2 promoter bindingElectrophoretic Mobility-Shift Assays (EMSA)Demonstrated that Netropsin interferes with the binding of HMGA1 to the NOS2 promoter. nih.govnih.gov
Competition with HMGA1 AT-hooksNuclear Magnetic Resonance (NMR) SpectroscopyIdentified that Netropsin effectively competes with both of HMGA1's DNA-binding AT-hooks for the AT-rich NOS2 promoter sequence. nih.govnih.gov
Attenuation of NOS2 promoter activityMacrophage Transient Transfection StudiesShowed that Netropsin significantly attenuated lipopolysaccharide-induced NOS2 promoter activity. nih.gov
Improved survival in endotoxemiaMurine ModelsNetropsin improved survival in wild-type mice with endotoxemia but not in NOS2-deficient mice, linking the effect to NOS2 attenuation. glpbio.comnih.govnih.govmedchemexpress.com

Radioprotective Properties in DNA Solutions and Cellular Models

This compound has demonstrated notable radioprotective properties in studies involving DNA solutions and cellular models. medchemexpress.comnih.gov Its mechanism of action as a radioprotector is linked to its fundamental interaction with DNA. researchgate.netnih.gov

As a DNA minor groove binder, Netropsin exhibits a high binding affinity and provides significant structural stabilization to the DNA duplex. glpbio.commedchemexpress.comresearchgate.net This stabilization is a key factor in its ability to protect DNA from damage induced by ionizing radiation. researchgate.netnih.gov The hydroxyl radicals (OH•) generated by radiation are a primary cause of DNA strand breaks. medchemexpress.comresearchgate.net The complex formed between Netropsin and DNA is highly stable, which prevents these reactive radicals from accessing and breaking the phosphodiester backbone. invivochem.comglpbio.commedchemexpress.comresearchgate.net

Comparative studies have shown Netropsin to be a more effective radioprotector than other known minor groove binders, such as Hoechst 33258. researchgate.netnih.gov Experiments using plasmid DNA (pBR322) have shown that Netropsin provides significant protection against radiation-induced strand scission. researchgate.net Furthermore, restriction enzyme digestion assays with EcoRI confirmed that the Netropsin-DNA complex is resistant to radiolysis, demonstrating distinct ligand-bound site protection in irradiated solutions. researchgate.netnih.gov While these properties are evident, it has been noted that DNA-binding drugs may also have potential promutagenic effects. nih.gov

PropertyObservationMechanismCitation
Radioprotection in DNA solutionsProtects plasmid DNA (pBR322) from radiation-induced strand breaks.High-affinity binding to the DNA minor groove and structural stabilization of the DNA duplex. glpbio.commedchemexpress.comresearchgate.net
Resistance to RadiolysisThe Netropsin-DNA complex is not readily cleaved by hydroxyl radicals (OH•) generated by ionizing radiation.Blocks radical attack at the ligand binding sites. invivochem.commedchemexpress.comresearchgate.netnih.gov
Comparative EfficacyFound to be a better radioprotector than Hoechst 33258 in comparative studies.Higher binding affinity and greater structural stabilization provided to DNA. researchgate.netnih.gov

Antimicrobial and Antiviral Activity in In Vitro and Animal Models

This compound possesses a broad spectrum of antimicrobial and antiviral activities, which have been evaluated in numerous in vitro and animal model studies. wikipedia.orgmedchemexpress.com

Netropsin has been shown to be active against both Gram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.net Its antibacterial properties have been tested against a variety of pathogenic strains. Studies involving analogues of Netropsin, known as lexitropsins, demonstrated significant inhibitory effects on the growth of several microorganisms. nih.gov

The tested Gram-positive bacteria include Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus faecalis (now known as Enterococcus faecalis), Enterobacter cloacae, and Mycobacterium fortuitum. nih.gov The compound has also shown activity against Gram-negative bacteria such as Klebsiella aerogenes, Proteus vulgaris, and Escherichia coli. nih.gov The inducible form of nitric oxide synthase (NOS2) plays a significant role in sepsis resulting from infection with Gram-negative bacteria. medchemexpress.cn Research has also explored the use of Netropsin in combination therapies. For instance, it has been shown to have a synergistic effect with polymyxin (B74138) B in treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. researchgate.net

Bacterial TypeSpecies TestedFindingCitation
Gram-positiveStaphylococcus aureus (including MRSA), Streptococcus faecalis, Enterobacter cloacae, Mycobacterium fortuitumNetropsin and its analogues show significant inhibitory effects. nih.gov
Gram-negativeKlebsiella aerogenes, Proteus vulgaris, Escherichia coli, Acinetobacter baumanniiDemonstrates antibacterial activity and synergistic effects with other antibiotics like polymyxin B. researchgate.netnih.gov

The antiviral properties of this compound are well-documented. wikipedia.orgmedchemexpress.com It exhibits activity against several DNA viruses. researchgate.net

Studies have specifically highlighted its efficacy against the Vaccinia virus, a member of the Orthopoxvirus genus. invivochem.comszabo-scandic.comnih.gov Research conducted in Vero cell cultures has confirmed the antiviral activity of Netropsin and its derivatives against both Vaccinia virus and Herpes Simplex Virus type 1 (HSV-1). nih.gov Further investigations have explored the inhibition of HSV helicase UL9 by Netropsin derivatives as a potential mechanism for its anti-herpetic activity. sigmaaldrich.com Additionally, reviews of compounds with anti-orthopoxvirus activity in animal models have included Netropsin. medchemexpress.com The antiviral activity of the related compound Distamycin A against clinical isolates of HSV-1 and HSV-2 has also been reported. researchgate.net

Virus FamilySpecific VirusResearch ModelFindingCitation
PoxviridaeVaccinia VirusVero CellsNetropsin and its derivatives exhibit antiviral activity. invivochem.comresearchgate.netszabo-scandic.comnih.gov
PoxviridaeOrthopoxvirusAnimal ModelsReported to have anti-orthopoxvirus activity. medchemexpress.commedchemexpress.eu
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)Vero Cells, Biochemical AssaysShows antiviral activity; derivatives inhibit viral helicase UL9. researchgate.netnih.govsigmaaldrich.com

In vitro research has demonstrated the potential of this compound as an effective agent against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis. researchgate.netnih.govmedscape.com

Studies have evaluated its efficacy against both metronidazole-sensitive and metronidazole-resistant clinical isolates of T. vaginalis. researchgate.netnih.gov The results showed that Netropsin was effective against all tested isolates. researchgate.netnih.gov The minimum lethal concentration (MLC) was determined to be 12.5 μg/ml for metronidazole-sensitive isolates and 25 μg/ml for a metronidazole-resistant isolate. researchgate.netnih.gov Beyond affecting viability, Netropsin was also found to significantly reduce the cytopathogenicity and hemolytic activity of the parasite. researchgate.netnih.gov Microscopic analysis revealed that treatment with Netropsin led to cytoskeletal deformities in the parasites, suggesting a mechanism of action that could potentially overcome existing drug resistance. researchgate.netnih.gov

ParasiteIsolates StudiedKey FindingsMLC ValuesCitation
Trichomonas vaginalisMetronidazole-sensitive (G and U isolates)Effective against viability, cytopathogenicity, and hemolytic activity. Caused cytoskeletal deformities.12.5 μg/ml researchgate.netnih.gov
Trichomonas vaginalisMetronidazole-resistant (ATCC 50138)Effective against viability, cytopathogenicity, and hemolytic activity. Caused cytoskeletal deformities.25 μg/ml researchgate.netnih.gov

Efficacy against Protozoan Parasites (e.g., Trichomonas vaginalis Isolates)

Impact on Pathogen Viability and Virulence Factors in In Vitro Studies

Netropsin has shown efficacy against both Gram-positive and Gram-negative bacteria. wikipedia.org In studies focusing on the protozoan parasite Trichomonas vaginalis, this compound has been evaluated for its in-vitro activity against both metronidazole-sensitive and metronidazole-resistant isolates. nih.govalljournals.cn The compound was effective against all tested isolates, with a minimum lethal concentration (MLC) of 12.5 μg/ml for metronidazole-sensitive isolates (G and U isolates) and 25 μg/ml for a metronidazole-resistant isolate (R isolate). nih.govresearchgate.net

Beyond simply inhibiting growth, this compound has been observed to affect the virulence of T. vaginalis. A key virulence factor of this parasite is its ability to cause hemolysis. In laboratory tests, treatment with Netropsin at its MLC resulted in 0% hemolysis of red blood cells. nih.govresearchgate.net Furthermore, microscopic examination revealed that the compound induces cytoskeletal deformities in the parasite. nih.govresearchgate.net These findings suggest that Netropsin not only kills the parasite but also diminishes its pathogenic capabilities. nih.gov

In the context of multidrug-resistant bacteria, a combination therapy approach involving Netropsin has been explored. Specifically, Netropsin was identified as a synergist for Polymyxin B, a last-resort antibiotic. researchgate.net In-vitro assays demonstrated that this combination is effective against various Gram-negative pathogenic bacteria. researchgate.net

Overcoming Metronidazole (B1676534) Resistance in Trichomonas vaginalis Models

The emergence of metronidazole resistance in Trichomonas vaginalis poses a significant challenge to the treatment of trichomoniasis. nih.govresearchgate.net this compound has shown promise in addressing this issue. As mentioned previously, it is effective against metronidazole-resistant strains of T. vaginalis in vitro, albeit at a higher concentration than that required for sensitive strains. nih.govresearchgate.net The MLC for the resistant isolate was 25 μg/ml, compared to 12.5 μg/ml for the sensitive isolates. nih.govresearchgate.net This suggests that Netropsin's mechanism of action, which involves binding to the minor groove of DNA, may circumvent the resistance mechanisms that affect metronidazole. nih.govresearchgate.net

Cytotoxicity Assessments in Relevant Cell Line Models (e.g., MCDK cells, K562 human leukemia cells)

The cytotoxic effects of this compound have been evaluated in various cell line models. In studies related to its activity against T. vaginalis, the cytotoxicity of the parasite itself on Madin-Darby Canine Kidney (MDCK) cells was assessed. When T. vaginalis isolates were treated with the respective MLC of Netropsin for 42 hours, there was a highly significant reduction in the death percentage of the MCDK cell line compared to the effect of untreated parasites. nih.govresearchgate.net This indicates that Netropsin, by inhibiting the parasite, protects the host cells from its cytotoxic effects. nih.gov

In the context of cancer research, Netropsin and its analogs have been studied for their effects on human leukemia K562 cells. nih.gov A study on anthrapyrazole-netropsin hybrid molecules found that several of these compounds displayed submicromolar cytotoxicity towards K562 cells. nih.gov Specifically, compounds that contained two N-methylpyrrole groups and terminal (dimethylamino)alkyl side chains were the most potent, with IC50 values in the low to submicromolar range. nih.gov These particular compounds also demonstrated strong DNA binding. nih.gov

It is important to note that while Netropsin itself has shown cytotoxic potential, its low cell permeability can be a limiting factor. acs.org Research into analogs and hybrid molecules, such as the anthrapyrazole-netropsin combilexins, aims to enhance cytotoxicity and cellular uptake for potential therapeutic applications. nih.gov

**Table 1: In Vitro Activity of this compound against *Trichomonas vaginalis***

Isolate Type Drug Concentration (μg/ml) Effect Reference
Metronidazole-sensitive (G and U) This compound 12.5 Minimum Lethal Concentration (MLC) nih.govresearchgate.net
Metronidazole-resistant (R) This compound 25 Minimum Lethal Concentration (MLC) nih.govresearchgate.net
T. vaginalis isolates treated with MLC This compound Corresponding MLC 0% hemolysis of red blood cells nih.govresearchgate.net

Table 2: Cytotoxicity of Anthrapyrazole-Netropsin Analogs in K562 Human Leukemia Cells

Compound Characteristics Cell Line Cytotoxicity Reference
Two N-methylpyrrole groups and terminal (dimethylamino)alkyl side chains K562 Submicromolar IC50 values nih.gov

Design, Synthesis, and Structure Activity Relationships of Netropsin Dihydrochloride Analogs

Principles of Rational Drug Design for Modified Minor Groove Binders

The rational design of Netropsin (B1678217) analogs is predicated on a deep understanding of the molecular forces governing its interaction with DNA. Netropsin, a polyamide containing two N-methylpyrrole rings, binds to the minor groove at sites of four to five consecutive A-T base pairs. mdpi.com Its binding is driven by a combination of factors: hydrogen bonding between the amide NH groups of the drug and the N3 of adenine (B156593) and O2 of thymine (B56734), van der Waals interactions facilitated by a shape complementarity between the crescent-shaped ligand and the curved minor groove, and electrostatic attraction between the positively charged terminal guanidinium (B1211019) and amidinium groups and the negatively charged phosphate (B84403) backbone of DNA. iupac.org

The primary limitation of Netropsin and its close analog, Distamycin, is their inability to effectively recognize G-C base pairs. The exocyclic amino group of guanine (B1146940) at position 2 (G-NH2) protrudes into the minor groove, creating steric hindrance that prevents the binding of pyrrole-containing polyamides. mdpi.com The central principle of rational design, therefore, is to overcome this limitation by modifying the Netropsin framework.

A key strategy involves replacing one or more of the N-methylpyrrole rings with a different heterocyclic ring that can act as a hydrogen bond acceptor for the G-NH2 group. mdpi.com The most successful and widely adopted modification is the substitution of a pyrrole (B145914) ring with an imidazole (B134444) ring. mdpi.comnih.gov The nitrogen atom at position 3 of the imidazole ring is positioned to form a hydrogen bond with the guanine's amino group, thereby enabling specific recognition of a G-C pair. mdpi.com This concept gave rise to a new class of synthetic polyamides known as "lexitropsins," or "information-reading oligopeptides," which can be programmed to recognize specific DNA sequences by arranging different heterocyclic units. nih.gov

Further design principles include:

Modulating Curvature: The inherent curvature of the polyamide backbone must match the topology of the DNA minor groove. Altering the number of heterocyclic units or the nature of the linker groups can adjust this curvature, influencing binding affinity. psu.edu

Varying Linker Length: In dimeric or hybrid structures, the length and flexibility of the linker connecting the recognition units are critical. An optimal linker length allows the two units to bind cooperatively and with high affinity to their respective sites on the DNA. tandfonline.com

Hybridization: Combining the minor groove binding motif of Netropsin with other DNA-interactive moieties, such as intercalators or alkylating agents, can create hybrid molecules with dual modes of action, potentially leading to enhanced DNA binding affinity and novel biological activities. iupac.orgnih.gov

Computational modeling and structural studies (X-ray crystallography and NMR) are indispensable tools in this design process, providing insights into ligand-DNA complexes at an atomic level and guiding the synthesis of new generations of minor groove binders. psu.edu

**6.2. Synthetic Strategies for Novel Netropsin Dihydrochloride (B599025) Derivatives

The creation of Netropsin analogs with tailored DNA specificities relies on robust and flexible synthetic methodologies. These strategies must accommodate the introduction of various heterocyclic systems and the conjugation of different functional moieties.

The synthesis of traditional Netropsin analogs, which consist of linked N-methylpyrrole carboxamide units, typically involves the iterative coupling of N-methylpyrrole building blocks. These methods often employ standard peptide synthesis techniques. A common approach begins with an N-methylpyrrole monomer that is protected at one end and activated as a carboxylic acid or acid chloride at the other. This activated unit is then coupled to another N-methylpyrrole unit with a free amino group. The process is repeated to extend the oligopyrrole chain to the desired length. The synthesis of new oligopyrrole carboxamides related to Netropsin has been reported where the compounds are linked to a nucleobase, creating molecules with structural elements similar to peptide nucleic acids. ingentaconnect.com Semi-automated synthesis methods using platforms like a Syncore Reactor have also been established to create libraries of new Netropsin and bis-Netropsin analogues efficiently. mdpi.com

The synthesis of lexitropsins, designed to "read" specific DNA sequences, required the development of methods to incorporate alternative heterocycles, most notably imidazole, into the polyamide backbone. nih.gov The key challenge was the preparation of suitable N-methylimidazole carboxylic acid monomers that could be integrated into the iterative coupling process.

A general route involves the synthesis of 4-nitro-1-methylimidazole-2-carboxylic acid as a key intermediate. This building block can then be coupled with pyrrole-containing peptides. Subsequent reduction of the nitro group to an amino group allows for further chain extension. This modular approach permits the strategic placement of imidazole units within the oligopeptide chain to target G-C base pairs. wipo.int For instance, oligopeptides where each pyrrole unit of Netropsin was successively replaced by an imidazole moiety have been successfully synthesized. nih.gov These synthetic efforts have produced a range of lexitropsins capable of recognizing mixed A-T and G-C sequences with altered specificity compared to the parent antibiotic. nih.govtandfonline.comnih.gov

Creating hybrid molecules, often called "combilexins," involves covalently linking a Netropsin-like minor groove binder to a DNA intercalator. This strategy aims to exploit two different DNA binding modes simultaneously to enhance affinity and specificity. nih.govaacrjournals.org

The synthesis of these conjugates requires a linker to connect the two distinct molecular entities. A series of novel anthrapyrazoles linked with Netropsin-like oligopyrrole carboxamides have been designed and synthesized. nih.govnih.gov The synthetic scheme typically involves preparing the oligopyrrole carboxamide portion with a reactive terminal group, often an amine or carboxylic acid. This group is then coupled to a suitably functionalized anthrapyrazole intercalator via an amide bond formation, often using a flexible alkyl or polyamine linker. nih.gov The length and chemical nature of the linker are critical variables that are optimized to allow both the minor groove binder and the intercalator to adopt their ideal binding geometries with the DNA. rsc.org Studies have shown that hybrid molecules with two N-methylpyrrole groups and positively charged side chains have strong DNA binding and potent cytotoxic activity. nih.gov

Development of Lexitropsins and Imidazole-Containing Analogs

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for deciphering the principles of DNA recognition by Netropsin analogs and for guiding the design of more potent and selective agents. By systematically altering the structure of the ligand and measuring the corresponding changes in DNA binding affinity and sequence specificity, researchers can build a detailed understanding of the molecular interactions at play.

The most significant SAR finding in the study of Netropsin analogs is the correlation between the heterocyclic composition of the polyamide and its DNA sequence preference. The parent Netropsin, with its two pyrrole rings, binds strongly to A-T tracts. The breakthrough in altering this specificity came from the "lexitropsin" concept. nih.gov

The replacement of an N-methylpyrrole (Py) ring with an N-methylimidazole (Im) ring introduces a nitrogen atom capable of acting as a hydrogen bond acceptor. mdpi.com This modification allows the ligand to form a favorable hydrogen bond with the exocyclic N2-amino group of guanine, which projects into the minor groove. This interaction overcomes the steric clash that prevents pyrrole from binding adjacent to a guanine. mdpi.comnih.gov This has led to the establishment of "pairing rules" for DNA recognition by polyamides:

A Py/Py pairing in the ligand recognizes an A-T or T-A base pair in the DNA.

An Im/Py pairing specifically recognizes a G-C base pair.

A Py/Im pairing recognizes a C-G base pair.

Footprinting experiments have confirmed these rules, showing that imidazole-containing oligopeptides recognize more sites on DNA than Netropsin, including GC-rich sequences. nih.gov For example, a bis-imidazole analog of Netropsin was shown to bind to AATT sequences but also showed an ability to accept G-C sites. tandfonline.com Similarly, replacing N-methylpyrrole with thiazole (B1198619) also results in significant acceptance of G-C base pairs. oup.comnih.gov

The following table summarizes key structure-activity relationships for Netropsin analogs:

Analog Type / ModificationKey Structural ChangeTarget DNA SequenceEffect on Binding SpecificityReference
Lexitropsin (Imidazole Analog) Replacement of one or more Pyrrole (Py) rings with Imidazole (Im)Mixed A-T and G-C sequencesSwitches specificity from purely A-T to recognizing G-C pairs. An Im/Py pair targets a G-C base pair. mdpi.comnih.gov
Lexitropsin (Thiazole Analog) Replacement of Pyrrole rings with Thiazole ringsAlternating A-T sequences with acceptance of G-C pairsDiscriminates against runs of A/T and gains ability to recognize intrusive G-C pairs. oup.comnih.gov
Anthrapyrazole-Netropsin Hybrid Covalent linkage of an oligopyrrole carboxamide to an anthrapyrazole intercalatorA-T rich minor groove site adjacent to an intercalation siteCombines minor groove binding with intercalation for potentially higher affinity and cytotoxicity. Specificity is guided by the oligopyrrole moiety. nih.govnih.gov
Bis-Netropsin (Linked Dimer) Two Netropsin-like units joined by a flexible linkerLonger A-T rich sequencesIncreases the size of the recognized binding site and can enhance binding affinity compared to the monomer. tandfonline.com
Carbocyclic Analog Replacement of N-methylpyrrole rings with benzene (B151609) ringsA-T rich minor grooveMaintains the overall crescent shape required for minor groove binding while altering the electronic and steric properties. psu.edu

Impact of Ligand Curvature and Backbone Structure on Binding Properties

The ability of netropsin and its analogs to bind effectively within the minor groove of B-DNA is intrinsically linked to their three-dimensional shape, particularly their curvature and the flexibility of their backbone. tandfonline.comannualreviews.org These molecules are designed to be "isohelical," meaning their shape is complementary to the helical twist of the DNA minor groove. tandfonline.combibliotekanauki.pl This complementarity is crucial for establishing the multiple, non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the drug-DNA complex. tandfonline.combibliotekanauki.plresearchgate.net

Modifications to the core structure of netropsin, such as replacing the N-methylpyrrole rings with other cyclic systems, directly influence the ligand's inherent curvature and its ability to conform to the DNA binding site. bibliotekanauki.pl For instance, the substitution of pyrrole rings with benzene rings to create carbocyclic analogs results in altered binding affinity. tandfonline.combibliotekanauki.pl Molecular modeling studies have shown that while some carbocyclic analogs can maintain a shape that fits the minor groove, others possess a larger curvature that may hinder an optimal fit. bibliotekanauki.pl The energy of these interactions is dominated by van der Waals and electrostatic forces more than by specific hydrogen bonds. bibliotekanauki.pl

In one study, the replacement of heterocyclic rings with carbocyclic ones in lexitropsins was predicted to decrease affinity for AT-rich regions compared to netropsin and distamycin. bibliotekanauki.pl The analysis suggested that the superior DNA-binding of certain carbocyclic analogs over others was due to their more effective penetration into the minor groove and less significant structural perturbation upon forming the complex. bibliotekanauki.pl The binding of netropsin itself can induce a further twist in the molecule to match the DNA groove, and the tightness of this fit can even cause the DNA helix axis to bend. pnas.org Conversely, other research using electrophoresis has provided evidence that netropsin binding can eliminate the natural curvature of DNA A-tracts, effectively straightening them. mdpi.com This suggests a dynamic interplay where both the ligand and the DNA can undergo conformational changes to achieve the most stable complex. annualreviews.org

The structure of the backbone, including the linkers used to create dimeric or "bis-netropsin" molecules, also plays a critical role. researchgate.net In bis-netropsins, where two netropsin fragments are tethered, the length and flexibility of the linker dictate how the two fragments can orient themselves to bind to DNA recognition sites. researchgate.net Research on bis-netropsins with tetra- or pentamethylene linkers tethering the C-terminal ends revealed that the linker length affects binding specificity. The shorter tetramethylene linker provided better protection in footprinting experiments, indicating a tighter or more specific binding arrangement. researchgate.net The orientation of the linked fragments and the polarity of the target nucleotide sequence are also important parameters that influence the binding of these extended ligands. researchgate.net

Relationship between Analog Structure and Biological Activity in Model Systems

The biological activity of netropsin analogs, particularly their antiproliferative and cytotoxic effects, is directly correlated with their structural characteristics and resulting DNA-binding capabilities. tandfonline.commdpi.com These relationships are often evaluated in model systems, such as human cancer cell lines, where metrics like the half-maximal inhibitory concentration (IC50) are used to quantify potency. tandfonline.commdpi.com

Studies on various libraries of new netropsin and bis-netropsin analogs have demonstrated that modifications to the core structure and attached functional groups can significantly alter biological activity. In one study, a series of 24 new netropsin and bis-netropsin analogs were synthesized and tested against the MCF-7 breast cancer cell line. mdpi.com While all tested compounds showed some level of concentration-dependent activity, none were more potent than the parent netropsin (IC50 = 5.40 µM). tandfonline.commdpi.com The IC50 values for these analogs ranged from 62.73 µM to 234.89 µM. mdpi.com Interestingly, doubling the length of the molecules to create bis-netropsin analogs did not lead to an increase in antiproliferative activity in this series. mdpi.com The most active compound in this library, with an IC50 of 62.73 µM, contained a chlorambucil (B1668637) fragment, suggesting that the addition of an alkylating agent can enhance cytotoxicity. mdpi.com

The replacement of the N-methylpyrrole rings of netropsin with carbocyclic benzene rings has also been explored. tandfonline.comresearchgate.net Carbocyclic analogs of netropsin were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. tandfonline.com These compounds were found to be significantly more active against the MDA-MB-231 cell line than the MCF-7 line, highlighting that the mechanism of action is not solely dependent on DNA binding but may also involve other cellular factors. tandfonline.com For example, dibenzene netropsin analogs (referred to as 5A and 5B in one study) inhibited the proliferation of the MCF-7 cell line with IC50 values of 24.43 µM and 40.73 µM, respectively. researchgate.net

Hybrid molecules that combine a netropsin-like moiety with another functional group, such as a DNA intercalator or an alkylating agent, represent another strategy. nih.govresearchgate.netnih.gov A combilexin molecule linking a netropsin analog to an anthrapyrazole intercalator was designed to have a dual mode of DNA binding. nih.gov Similarly, a hybrid of a netropsin bispyrrole moiety and an anilinoacridine chromophore was shown to be an efficient growth inhibitor of L1210 leukemia cells and demonstrated topoisomerase II inhibitory activity. nih.gov The compound MS-247, which features a netropsin-like DNA binding part and an N,N-bis(2-chloroethyl)amino alkylating residue, was developed to combine minor groove binding with DNA alkylation. researchgate.net

The tables below summarize the antiproliferative activity of selected netropsin analogs in the MCF-7 human breast cancer cell line, as reported in the literature.

Table 1: Antiproliferative Activity of Selected Netropsin Analogs against MCF-7 Cells

Compound Structural Class IC50 (µM) tandfonline.comresearchgate.netmdpi.com
Netropsin Parent Compound 5.40
Analog 4A Netropsin-Chlorambucil Conjugate 62.73
Analog 5A Dibenzene Netropsin Analog 24.43

This table presents a selection of data for illustrative purposes. IC50 values are a measure of drug potency; a lower value indicates higher activity.

Table 2: DNA-Binding Effect of Selected Netropsin Analogs

Compound Structural Class DNA-Binding Effect (%) mdpi.com
Netropsin Parent Compound 74.01
Analog 4A Netropsin-Chlorambucil Conjugate 78.49
Analog 5A Dibenzene Netropsin Analog 74.04

This table shows the relative DNA-binding strength as determined by an ethidium (B1194527) bromide displacement assay using pBR322 plasmid DNA. Higher percentages indicate stronger binding.

Investigations into Resistance Mechanisms and Overcoming Resistance in Biological Research Systems

Characterization of Molecular Mechanisms of Acquired Resistance to Netropsin (B1678217) Dihydrochloride (B599025)

Acquired resistance to Netropsin dihydrochloride in biological systems, particularly in the bacteria that produce it, is primarily an active process mediated by specific genetic determinants. Research has identified that the primary mechanism of resistance is the active efflux of the compound from the cell, a process carried out by specialized transmembrane pumps.

In several Streptomyces species, the genes responsible for netropsin biosynthesis are located in a cluster alongside genes that confer resistance. researchgate.netasm.org This co-localization ensures that the organism protects itself from the antibiotic it produces. Studies on Streptomyces ambofaciens and Streptomyces netropsis have elucidated the role of ATP-binding cassette (ABC) transporters in conferring resistance. asm.orgnih.gov In S. ambofaciens, the congocidine (B231845) (netropsin) biosynthetic gene cluster contains an operon with two genes, cgc20 and cgc21, that code for an ABC transporter responsible for exporting the drug. asm.org The expression of this resistance operon is induced by congocidine itself and is controlled by a transcriptional regulator, Cgc1, which activates the entire gene cluster during the stationary phase of growth. researchgate.netasm.org

Similarly, research on Streptomyces flavopersicus (also known as Streptomyces netropsis) identified two open reading frames, netP1 and netP2, within a 5.9 kb DNA fragment that confers netropsin resistance. nih.gov The proteins deduced from these genes show significant similarity to the family of ABC-type multidrug resistance proteins. nih.gov Both NetP1 and NetP2 are required for resistance, indicating they likely form a heterodimeric ABC transporter that actively exports netropsin out of the bacterial cell. nih.gov This efflux mechanism prevents the intracellular accumulation of netropsin, thereby protecting the cell's DNA, which is the drug's primary target. nih.gov Netropsin functions by binding to the minor groove of DNA, particularly at A/T-rich regions. nih.govnih.gov

Table 1: Genes Associated with Resistance to this compound

Gene(s) Producing Organism Protein Function Mechanism of Resistance
cgc20, cgc21 Streptomyces ambofaciens Heterodimeric ABC Transporter Active efflux of netropsin
netP1, netP2 Streptomyces flavopersicus Heterodimeric ABC Transporter Active efflux of netropsin
cgc1 Streptomyces ambofaciens Transcriptional Activator Upregulates expression of resistance genes (cgc20, cgc21)

Analysis of Cross-Resistance Patterns with Other Antimicrobial Agents in Bacterial Models

Investigations into cross-resistance provide valuable insights into shared resistance mechanisms and the potential for co-selection of resistance to multiple antimicrobial agents. Early, yet foundational, studies in Escherichia coli have systematically characterized the cross-resistance patterns between various antibiotics. acs.orgasm.org In these studies, strains of E. coli were made resistant to one antibiotic, and then their sensitivity to a panel of other antibiotics was tested.

The results revealed distinct groups of antibiotics with shared resistance profiles. Netropsin was found to belong to a group that includes aureomycin, chloromycetin, and terramycin. asm.org This suggests that resistance mechanisms developed against one of these agents could confer some level of resistance to the others. The study also noted a less direct relationship with penicillin. acs.orgasm.org Conversely, bacteria made resistant to antibiotics from the polymyxin (B74138) group (polymyxin B and circulin) exhibited a one-way cross-resistance to netropsin, among others. acs.orgasm.org This indicates that the resistance mechanism for polymyxins is broader and can affect sensitivity to netropsin, but not necessarily the other way around.

Another interesting phenomenon observed is "collateral sensitivity," where the development of resistance to one drug leads to increased sensitivity to another. acs.org For instance, an E. coli strain that became highly resistant to chloromycetin was found to be significantly more sensitive to polymyxin B. acs.org While not directly involving netropsin in this specific example, it highlights the complex interplay of resistance mechanisms that can be exploited in therapeutic strategies.

Table 2: Cross-Resistance Patterns of Netropsin-Resistant E. coli Based on data from Szybalski and Bryson, 1952.

Antibiotic Class Specific Agents Relationship with Netropsin Resistance Type of Cross-Resistance
Tetracyclines Aureomycin, Terramycin Closely Related Reciprocal
Phenicols Chloromycetin Closely Related Reciprocal
Penicillins Penicillin Less Closely Related Partial/Reciprocal
Polypeptides Polymyxin B, Circulin One-Way Resistance to Polymyxins may confer resistance to Netropsin
Aminoglycosides Streptomycin, Neomycin One-Way Resistance to Neomycin may confer resistance to Netropsin

Research Strategies for Mitigating the Development of Resistance in Experimental Models

Overcoming or mitigating resistance to this compound in research settings involves several strategic approaches, ranging from combination therapies to the development of novel molecular analogues.

One of the most promising strategies is the use of combination therapies, where netropsin is paired with another agent to produce a synergistic effect. A notable example is the combination of netropsin with polymyxin B. nih.gov This combination has shown strong synergistic effects against several Gram-negative bacteria, including clinical isolates of multidrug-resistant Acinetobacter baumannii that are resistant to colistin (B93849) (polymyxin E). nih.gov The combination therapy was able to lower the minimum inhibitory concentration (MIC) of polymyxin B, suggesting that netropsin can enhance its efficacy. nih.gov This approach not only combats resistant strains but may also reduce the selective pressure for the development of resistance by allowing for the use of lower concentrations of last-resort antibiotics. nih.gov

Another major research avenue is the rational design and synthesis of novel analogues of netropsin and the related compound distamycin. beilstein-journals.orgnih.govresearchgate.net The goal is to create new molecules with enhanced DNA binding affinity, greater sequence specificity, and potentially different mechanisms of action that can bypass existing resistance mechanisms. beilstein-journals.org By modifying the oligopeptide backbone or the terminal groups of the netropsin structure, researchers aim to develop compounds that are less susceptible to efflux by ABC transporters or that can bind to different DNA sequences, thereby retaining activity against resistant cells. beilstein-journals.orgresearchgate.net

A third strategy involves targeting the molecular machinery that regulates resistance. As seen with the cgc gene cluster, the expression of resistance genes is often controlled by specific transcriptional regulators. researchgate.net Developing molecules that can inhibit these regulators would prevent the activation of the resistance mechanism. Furthermore, understanding the precise molecular interactions between netropsin and its DNA target can inform the design of more potent compounds. For example, studies have shown that netropsin binding displaces water molecules from the minor groove of DNA, which is an important factor in the energetics of its binding. rsc.org This knowledge can be used to design new drugs that exploit these interactions more effectively to overcome resistance.

Q & A

Q. How should researchers design experiments to evaluate Netropsin dihydrochloride’s DNA-binding affinity and specificity?

  • Methodological Answer : To assess DNA-binding properties, employ biophysical techniques such as fluorescence titration (using ethidium bromide displacement) or circular dichroism (CD) spectroscopy to monitor conformational changes in DNA. For quantitative analysis, use isothermal titration calorimetry (ITC) to determine binding constants (Kd) under controlled buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4, with 50 mM NaCl). Include negative controls (e.g., nonspecific DNA sequences) to confirm sequence specificity. Analytical validation via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 260 nm) can ensure compound purity and concentration accuracy .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Store lyophilized this compound at –20°C in desiccated conditions to prevent hydrolysis. For working solutions, use sterile, deionized water or low-ionic-strength buffers (e.g., 10 mM Tris-EDTA) to avoid aggregation. Aliquot to minimize freeze-thaw cycles. Safety protocols include wearing nitrile gloves, lab coats, and eye protection in a ventilated workspace, as recommended for handling dihydrochloride salts .

Q. Which analytical methods are suitable for quantifying this compound in solution?

  • Methodological Answer : UV-Vis spectrophotometry (λmax ~300 nm) provides rapid concentration estimates. For higher precision, use reverse-phase HPLC with a C18 column, mobile phase of acetonitrile:water (20:80 v/v) containing 0.1% trifluoroacetic acid, and a flow rate of 1.0 mL/min. Validate the method against a standard curve of known concentrations. Cross-check purity using mass spectrometry (MS) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in Netropsin’s DNA-binding affinity data under varying ionic conditions?

  • Methodological Answer : Ionic strength significantly impacts minor-groove binders like Netropsin. Systematically vary NaCl concentrations (e.g., 0–150 mM) and use surface plasmon resonance (SPR) to measure real-time binding kinetics. Pair this with molecular dynamics simulations to model electrostatic interactions. Replicate experiments across multiple techniques (e.g., ITC, CD) to validate trends. Statistical analysis (e.g., ANOVA) should account for buffer-dependent variability, as per NIH preclinical reporting guidelines .

Q. What strategies can validate Netropsin’s specificity in chromatin interaction studies?

  • Methodological Answer : Combine chromatin immunoprecipitation (ChIP-seq) with competitive binding assays using synthetic DNA competitors (e.g., AT-rich vs. GC-rich sequences). Employ cryo-electron microscopy to visualize Netropsin-DNA complexes at high resolution. For functional validation, use gene expression profiling (RNA-seq) in cells treated with Netropsin to identify downstream effects on transcription. Ensure replicates (n ≥ 3) and include controls with scrambled DNA .

Q. How can HPLC parameters be optimized to detect impurities in this compound batches?

  • Methodological Answer : Adjust the gradient elution program (e.g., 5–95% acetonitrile over 30 minutes) to separate impurities. Use a photodiode array detector (scanning 200–400 nm) to identify contaminant peaks. Compare retention times against known degradation products (e.g., hydrolyzed Netropsin). Validate the method using spiked samples and calculate relative response factors for impurities, as outlined in USP guidelines for related compounds .

Methodological Notes

  • Data Analysis : Apply mathematical normalization (e.g., baseline subtraction in ITC) and use software like GraphPad Prism for curve fitting. For chromatograms, integrate peak areas using tools like Empower or OpenLab .
  • Reproducibility : Document buffer compositions, instrument calibration, and lot numbers of reagents, adhering to Beilstein Journal’s experimental reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.